molecular formula C12H18N4S2 B11093231 N-(3,4-dimethylphenyl)-N'-ethylhydrazine-1,2-dicarbothioamide

N-(3,4-dimethylphenyl)-N'-ethylhydrazine-1,2-dicarbothioamide

Cat. No.: B11093231
M. Wt: 282.4 g/mol
InChI Key: QIYBCBYABBSMTM-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-N’-ETHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine moiety bonded to a 3,4-dimethylphenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-N’-ETHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for N-(3,4-DIMETHYLPHENYL)-N’-ETHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-N’-ETHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-N’-ETHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-N’-ETHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIMETHYLPHENYL)ACETAMIDE: Similar in structure but lacks the hydrazine moiety.

    N-(3,4-DIMETHYLPHENYL)-β-ALANINE: Contains a β-alanine moiety instead of the hydrazine group.

    N-(3,4-DIMETHOXYPHENYL)-N’-ETHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE: Similar structure with methoxy groups instead of methyl groups.

Uniqueness

N-(3,4-DIMETHYLPHENYL)-N’-ETHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE is unique due to the presence of both the hydrazine and ethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H18N4S2

Molecular Weight

282.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-3-(ethylcarbamothioylamino)thiourea

InChI

InChI=1S/C12H18N4S2/c1-4-13-11(17)15-16-12(18)14-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H2,13,15,17)(H2,14,16,18)

InChI Key

QIYBCBYABBSMTM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=S)NC1=CC(=C(C=C1)C)C

Origin of Product

United States

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